molecular formula C11H6N2S B13799460 1,4-Epithiopyrido[1,2-a]benzimidazole CAS No. 77925-15-6

1,4-Epithiopyrido[1,2-a]benzimidazole

Cat. No.: B13799460
CAS No.: 77925-15-6
M. Wt: 198.25 g/mol
InChI Key: KVKAHKZOIPGCPP-UHFFFAOYSA-N
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Description

1,4-Epithiopyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a sulfur atom in the epithio ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Epithiopyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminopyridine with a suitable benzimidazole derivative. One common method includes the use of ethyl 4,4,4-trifluorobut-2-inoate and 2-aminobenzimidazole under specific reaction conditions . The reaction is often carried out in the presence of a catalyst such as copper acetate and under ligand-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Epithiopyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the epithio ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrido and benzimidazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the heterocyclic rings .

Scientific Research Applications

Antimicrobial Activity

1,4-Epithiopyrido[1,2-a]benzimidazole derivatives have shown promising antimicrobial properties. Research indicates that compounds derived from this scaffold exhibit significant activity against various bacterial strains and fungi. For instance, studies have reported that certain derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida species .

Antimalarial Properties

Recent studies have focused on the antimalarial potential of pyrido[1,2-a]benzimidazole derivatives. A novel series of these compounds were synthesized and evaluated for their efficacy against Plasmodium falciparum. One specific derivative exhibited a remarkable reduction in parasitemia in infected mice, suggesting that modifications to the benzimidazole structure can enhance antimalarial activity .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound compounds. These derivatives are reported to inhibit key inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that these compounds can significantly reduce inflammation in animal models, indicating their potential for treating inflammatory diseases .

Industrial Applications

Beyond pharmacology, this compound has potential applications in various industrial sectors:

  • Dyes and Pigments : The compound's unique structure allows it to be used in the development of dyes and pigments for textiles and plastics.
  • Electronics : Its photophysical properties make it suitable for use in optoelectronic devices such as LEDs and solar cells .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains.
Study 2Antimalarial EfficacyAchieved a 95% reduction in parasitemia in infected mice with specific derivatives.
Study 3Anti-inflammatory PropertiesSignificant reduction in inflammation markers in animal models.

Mechanism of Action

The mechanism of action of 1,4-Epithiopyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1,4-Epithiopyrido[1,2-a]benzimidazole is unique due to the presence of the sulfur atom in the epithio ring, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Biological Activity

1,4-Epithiopyrido[1,2-a]benzimidazole is a heterocyclic compound characterized by its unique structural features, including a sulfur atom in the epithio ring. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are recognized for their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C11H6N2SC_{11}H_6N_2S with a molecular weight of 198.25 g/mol.

Properties

PropertyValue
CAS No.77925-15-6
Molecular FormulaC11H6N2S
Molecular Weight198.25 g/mol
IUPAC Name14-thia-2,9-diazatetracyclo[9.2.1.02,10.03,8]tetradeca-1(13),3,5,7,9,11-hexaene
InChI KeyKVKAHKZOIPGCPP-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . A study on related pyrido[1,2-a]benzimidazole derivatives demonstrated their effectiveness against various bacterial strains. For instance, derivatives showed good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria with minimum inhibitory concentrations (MICs) ranging from 140 to 290 µg/mL .

Anticancer Properties

The compound has also been explored for its anticancer potential . In vitro studies have shown that certain derivatives of benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines including leukemia and melanoma. For example, one derivative demonstrated significant anticancer activity at a concentration of 105M10^{-5}M across multiple cancer types .

Antimalarial Activity

Notably, a series of pyrido[1,2-a]benzimidazole derivatives were synthesized and evaluated for antimalarial activity against Plasmodium falciparum. One derivative achieved a remarkable reduction in parasitemia by 95% in infected mice when administered at a dosage of 4×50mg/kg4\times 50mg/kg. This efficacy was attributed to the active metabolites formed during metabolism .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit key processes like DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various benzimidazole derivatives for antimicrobial activity:

  • Tested Compounds : Several derivatives were synthesized and tested.
  • Results : Compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.
  • : The presence of specific functional groups influenced the antimicrobial efficacy significantly.

Case Study 2: Anticancer Activity in Cell Lines

A recent investigation assessed the anticancer properties of several benzimidazole derivatives against different cancer cell lines:

  • Cell Lines Tested : KB (oral cancer), SKOV-3 (ovarian cancer), NCI-H460 (lung cancer), among others.
  • Findings : Most derivatives showed IC50 values indicating potent cytotoxicity.
  • Implications : These results support further development of these compounds as potential chemotherapeutic agents.

Properties

CAS No.

77925-15-6

Molecular Formula

C11H6N2S

Molecular Weight

198.25 g/mol

IUPAC Name

14-thia-2,9-diazatetracyclo[9.2.1.02,10.03,8]tetradeca-1(13),3,5,7,9,11-hexaene

InChI

InChI=1S/C11H6N2S/c1-2-4-8-7(3-1)12-11-9-5-6-10(14-9)13(8)11/h1-6H

InChI Key

KVKAHKZOIPGCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=CC=C3S4

Origin of Product

United States

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